molecular formula C13H17N3O B15067024 1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B15067024
M. Wt: 231.29 g/mol
InChI Key: GVSOMAFKVRFCSC-UHFFFAOYSA-N
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Description

1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with various dipolarophiles to form the spiro compound . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of spiro compounds like 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one may involve scalable multi-component reactions. The use of microdroplets and thin films has been shown to accelerate the reaction process, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .

Scientific Research Applications

1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has various applications in scientific research:

Mechanism of Action

The mechanism by which 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a pyrrolidine ring and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one

InChI

InChI=1S/C13H17N3O/c1-2-16-11-6-4-3-5-10(11)12(17)15-13(16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3,(H,15,17)

InChI Key

GVSOMAFKVRFCSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC13CCNC3

Origin of Product

United States

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